![molecular formula C8H10AsNO5 B14733402 [4-(Acetyloxy)-3-aminophenyl]arsonic acid CAS No. 5430-33-1](/img/structure/B14733402.png)
[4-(Acetyloxy)-3-aminophenyl]arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Acetyloxy)-3-aminophenyl]arsonic acid: is an organoarsenic compound that features both an acetyloxy group and an amino group attached to a phenyl ring, which is further bonded to an arsonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Acetyloxy)-3-aminophenyl]arsonic acid typically involves the reaction of aniline derivatives with arsenic acid. The process can be summarized as follows:
Starting Material: Aniline derivative (4-acetyloxyaniline).
Reaction with Arsenic Acid: The aniline derivative undergoes electrophilic aromatic substitution with arsenic acid, resulting in the formation of the arsonic acid group.
Reaction Conditions: The reaction is typically carried out under acidic conditions to facilitate the electrophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the arsonic acid group, leading to the formation of arsenic(V) derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsenic(III) derivatives.
Substitution: The amino and acetyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are often used.
Substitution: Reagents like halogenating agents or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products:
Oxidation Products: Arsenic(V) compounds.
Reduction Products: Arsenic(III) compounds.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Synthesis: It serves as an intermediate in the synthesis of more complex organoarsenic compounds.
Biology:
Antimicrobial Agents:
Biochemical Probes: It can be used to study biochemical pathways involving arsenic.
Medicine:
Drug Development: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biochemical pathways.
Industry:
Agriculture: It may be used in the development of pesticides or herbicides.
Material Science: The compound can be incorporated into materials for specific electronic or optical properties.
Mechanism of Action
The mechanism by which [4-(Acetyloxy)-3-aminophenyl]arsonic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The arsonic acid group can interact with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular processes, making it effective as an antimicrobial or therapeutic agent.
Comparison with Similar Compounds
Arsanilic Acid: Similar structure but lacks the acetyloxy group.
Phenylarsonic Acid: Similar structure but lacks both the amino and acetyloxy groups.
Uniqueness:
Functional Groups: The presence of both acetyloxy and amino groups provides unique reactivity and potential for diverse applications.
Biological Activity: The combination of these functional groups with the arsonic acid moiety enhances its biological activity compared to simpler organoarsenic compounds.
Conclusion
[4-(Acetyloxy)-3-aminophenyl]arsonic acid is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows for diverse reactivity and applications, making it a valuable subject of ongoing research.
Properties
CAS No. |
5430-33-1 |
|---|---|
Molecular Formula |
C8H10AsNO5 |
Molecular Weight |
275.09 g/mol |
IUPAC Name |
(4-acetyloxy-3-aminophenyl)arsonic acid |
InChI |
InChI=1S/C8H10AsNO5/c1-5(11)15-8-3-2-6(4-7(8)10)9(12,13)14/h2-4H,10H2,1H3,(H2,12,13,14) |
InChI Key |
LXUZHAZPSHAGIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)[As](=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


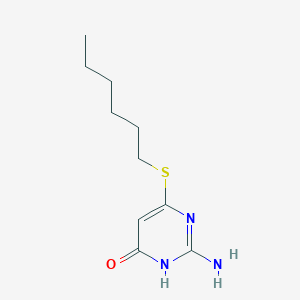
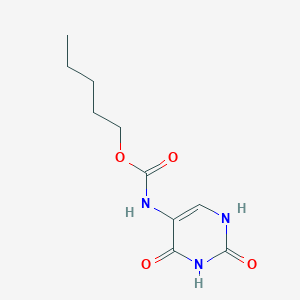
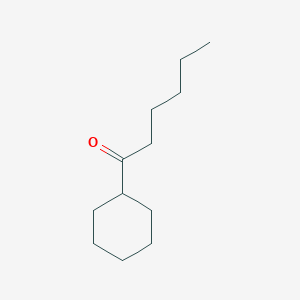
![Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14733342.png)
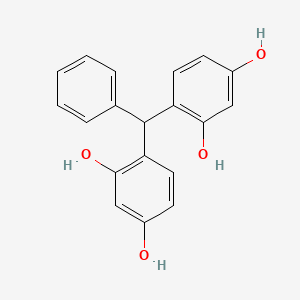
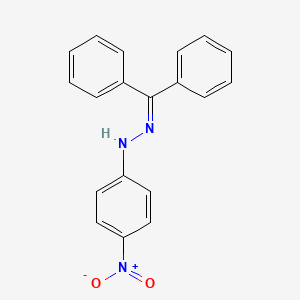


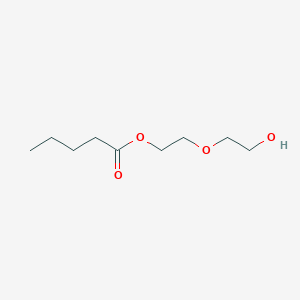
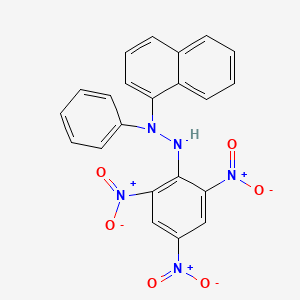
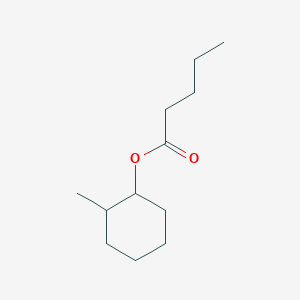
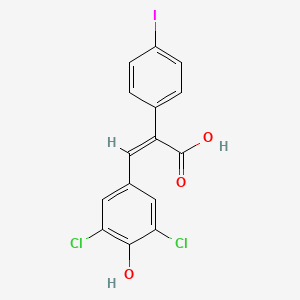
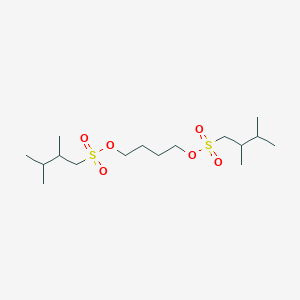
![4-[Hydroxy(2-hydroxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14733398.png)
